YK-3-237

Triple-Negative Breast Cancer Mutant p53 Cell Proliferation

YK-3-237 is a dual-mechanism SIRT1 activator (EC50 0.160 µM in mtp53 TNBC) and tubulin polymerization inhibitor (IC50 31 μM). Its boronic acid chalcone scaffold deacetylates mutant p53 at lysine 382—a mechanism not recapitulated by resveratrol, SRT1720, or SRT2104—triggering PUMA/NOXA-mediated apoptosis. DMSO solubility of 74 mg/mL, ≥4-year -20°C stability, and a clear therapeutic window versus WTp53 cells make it irreplaceable for mtp53 oncology, pathway deconvolution, and reproductive biology studies. Substituting YK-3-237 with any single-mechanism analog will inherently alter experimental outcomes.

Molecular Formula C19H21BO7
Molecular Weight 372.2 g/mol
CAS No. 1215281-19-8
Cat. No. B033580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYK-3-237
CAS1215281-19-8
SynonymsYK-3-237;  1215281-19-8;  CHEMBL590574;  SCHEMBL10132119;  C19H21BO7;  AOB4095
Molecular FormulaC19H21BO7
Molecular Weight372.2 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C=CC(=O)C2=CC(=C(C(=C2)OC)OC)OC)OC)(O)O
InChIInChI=1S/C19H21BO7/c1-24-16-8-6-12(9-14(16)20(22)23)5-7-15(21)13-10-17(25-2)19(27-4)18(11-13)26-3/h5-11,22-23H,1-4H3/b7-5+
InChIKeyAKNGHUAJAODDJA-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YK-3-237 (CAS 1215281-19-8): Boronic Acid Chalcone Analog with Dual SIRT1 Activation and Tubulin Inhibition Activity


YK-3-237 is a synthetic small molecule compound with the chemical formula C19H21BO7 and molecular weight of 372.18 g/mol, classified as a boronic acid chalcone analog of combretastatin A4 (CA-4) [1]. It functions as a potent activator of Sirtuin-1 (SIRT1), a NAD⁺-dependent deacetylase implicated in cancer, metabolism, and aging [1]. Unlike first-generation SIRT1 activators such as resveratrol, YK-3-237 exhibits a dual pharmacological profile by also inhibiting tubulin polymerization (IC₅₀ = 31 μM), a mechanism shared with microtubule-targeting agents [1].

YK-3-237 (CAS 1215281-19-8) Procurement: Why Interchanging with Generic SIRT1 Activators or Microtubule Inhibitors Compromises Experimental Reproducibility


YK-3-237 occupies a unique chemical and functional space at the intersection of SIRT1 activation and tubulin polymerization inhibition. Its boronic acid chalcone scaffold imparts both distinct physicochemical properties (e.g., DMSO solubility of 74 mg/mL, water insolubility) and a unique selectivity profile that is not interchangeable with other SIRT1 activators like SRT1720 or SRT2104, nor with pure microtubule inhibitors like colchicine or combretastatin A4 [1]. Substituting YK-3-237 with any single-mechanism analog will inherently alter experimental outcomes, particularly in assays that require dual pathway modulation or in models where both deacetylase activity and cytoskeletal disruption are relevant. Furthermore, the compound's ability to selectively deacetylate mutant p53 at lysine 382—a feature not shared by all SIRT1 activators—makes it irreplaceable in p53 mutant cancer models [1].

YK-3-237 (CAS 1215281-19-8) Quantitative Differentiation Data: Head-to-Head Performance Against Key Comparators


YK-3-237 Exhibits Potent Anti-Proliferative Activity Specifically in Mutant p53 Triple-Negative Breast Cancer Cells Compared to Wild-Type p53 Cell Lines

YK-3-237 demonstrates a clear differential anti-proliferative effect that correlates with the p53 mutation status of breast cancer cells. In a panel of 9 triple-negative breast cancer (TNBC) cell lines harboring various mutant p53 (mtp53) genotypes, YK-3-237 exhibited EC₅₀ values ranging from 0.160 ± 0.043 µM to 5.031 ± 2.010 µM, indicating submicromolar potency in the most sensitive lines [1]. In contrast, luminal breast cancer cell lines expressing wild-type p53 (WTp53), such as MCF7 and ZR-75-1, were significantly less sensitive, with EC₅₀ values of 2.402 ± 0.256 µM and 3.822 ± 0.967 µM, respectively [1]. This represents a 5- to 24-fold difference in potency based on p53 mutational status, establishing YK-3-237 as a functional probe for mtp53-driven cancer models.

Triple-Negative Breast Cancer Mutant p53 Cell Proliferation EC₅₀

YK-3-237 Acts as a Weaker Tubulin Polymerization Inhibitor Compared to Combretastatin A4, Confirming Its Dual Mechanism with Reduced Cytoskeletal Toxicity

YK-3-237 is a boronic acid chalcone analog of combretastatin A4 (CA-4), a potent microtubule destabilizer [1]. However, YK-3-237 exhibits markedly reduced potency as a tubulin polymerization inhibitor. In a cell-free tubulin polymerization assay, YK-3-237 displayed an IC₅₀ of 31 μM, whereas CA-4, the parent compound, has a reported IC₅₀ of 2.2 μM for tubulin polymerization [2]. This 14-fold reduction in tubulin inhibitory activity indicates that YK-3-237 is not simply a microtubule toxin; its anti-proliferative effects in mtp53 TNBC cells are primarily driven by SIRT1-mediated deacetylation of mtp53, with tubulin binding representing a secondary, less potent pharmacological activity. This differential potency profile is critical for experimental design: YK-3-237 can be used to dissect SIRT1-dependent effects from cytoskeletal disruption, whereas CA-4 cannot.

Tubulin Polymerization Microtubule Dynamics Combretastatin A4 IC₅₀

YK-3-237 Induces a 3.4-Fold Increase in Acrosome Reaction in Pig Spermatozoa, Demonstrating Functional SIRT1-Dependent Capacitation Enhancement

In a functional ex vivo model of pig sperm capacitation, YK-3-237 treatment significantly enhanced the acrosome reaction, a critical event for fertilization. Treatment with YK-3-237 resulted in a 3.40 ± 0.40 fold increase in the percentage of acrosome-reacted spermatozoa compared to untreated controls [1]. This effect was mediated through a mechanism upstream of soluble adenylyl cyclase (sAC) activation and was independent of the CatSper calcium channel, distinguishing YK-3-237's action from other pathways that modulate sperm function [1]. Importantly, this quantitative functional readout provides a direct measure of YK-3-237's ability to activate SIRT1 in a physiologically relevant, non-cancerous cell system, validating its utility beyond oncology applications.

Sperm Capacitation Acrosome Reaction Assisted Reproduction SIRT1 Activation

YK-3-237 Demonstrates High Solubility in DMSO (74 mg/mL) and Long-Term Solid-State Stability (≥4 Years), Facilitating Reproducible In Vitro Dosing

YK-3-237 exhibits favorable physicochemical properties for in vitro experimentation. The compound is highly soluble in DMSO at 74 mg/mL (198.82 mM), which is critical for preparing concentrated stock solutions for cell-based assays . In ethanol, solubility is 19 mg/mL, while it remains insoluble in water, consistent with its lipophilic chalcone structure . Long-term stability testing indicates that YK-3-237 remains stable for at least 4 years when stored as a solid powder at -20°C, and for 3 years at -20°C according to vendor specifications . This stability profile is superior to many natural SIRT1 activators like resveratrol, which are prone to oxidation and photodegradation, thereby reducing batch-to-batch variability in long-term studies.

Solubility Stability DMSO Formulation

YK-3-237 Functionally Deacetylates Mutant p53 at Lysine 382 in a Dose-Dependent Manner, Depleting Oncogenic mtp53 Protein Levels

YK-3-237 directly engages the SIRT1 deacetylase machinery to remove the acetyl group from lysine 382 (K382) of mutant p53, leading to the destabilization and depletion of mtp53 protein [1]. In TNBC cell lines, treatment with YK-3-237 at concentrations as low as 0.01 µM for 24 hours resulted in observable deacetylation of mtp53, with maximal effects achieved at 10 µM [1]. This deacetylation event is SIRT1-dependent, as demonstrated by siRNA-mediated knockdown of SIRT1 which reversed the effect [1]. Critically, this mechanism is distinct from that of other SIRT1 activators like SRT1720, which primarily modulate metabolic pathways and lack documented mtp53 deacetylation activity in TNBC models. The direct correlation between mtp53 deacetylation and growth inhibition provides a quantifiable biochemical endpoint for YK-3-237 activity.

p53 Deacetylation Mutant p53 SIRT1 Western Blot

YK-3-237 Displays Broad-Spectrum Cytotoxicity Across Multiple Cancer Types but with Highest Potency in Breast Cancer Cells

YK-3-237 was evaluated across a diverse panel of human cancer cell lines, including leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers [1]. Growth inhibition (GI₅₀) values ranged from <0.01 µM to 20.9 µM, with the most potent activity observed in breast cancer cell lines [1]. In contrast, other SIRT1 activators like SRT1720 and SRT2104 have been reported to have more restricted or context-dependent activity, primarily in metabolic or inflammatory models, with limited direct growth inhibition data across the NCI-60 panel . The broad anti-proliferative activity of YK-3-237, particularly its submicromolar potency in certain breast cancer lines, positions it as a valuable tool for studying SIRT1-dependent and -independent cytotoxic mechanisms across a range of tumor types.

NCI-60 Panel Growth Inhibition GI₅₀ Broad-Spectrum

YK-3-237 (CAS 1215281-19-8) Application Scenarios: Validated Research Use Cases Driven by Quantitative Differentiation


Investigating Mutant p53 Gain-of-Function in Triple-Negative Breast Cancer (TNBC)

YK-3-237 is the compound of choice for studies aimed at dissecting the oncogenic role of mutant p53 in TNBC. Its demonstrated EC₅₀ values as low as 0.160 µM in mtp53 TNBC cells (e.g., HS578T) and significantly higher EC₅₀ values in WTp53-expressing cells provide a clear therapeutic window for selective targeting [1]. Researchers can use YK-3-237 to induce SIRT1-mediated deacetylation of mtp53 at K382, leading to protein depletion and subsequent upregulation of pro-apoptotic genes like PUMA and NOXA [1]. This specific mechanism is not reliably recapitulated by other SIRT1 activators such as SRT1720 or resveratrol, making YK-3-237 essential for functional studies of mtp53 in breast cancer.

Elucidating SIRT1-Dependent Pathways in Sperm Capacitation and Assisted Reproduction

YK-3-237 serves as a validated pharmacological tool for investigating the role of SIRT1 in male fertility and sperm function. In porcine spermatozoa, YK-3-237 treatment induces a 3.4-fold increase in the acrosome reaction, a key event in fertilization [2]. This effect is upstream of sAC activation and independent of CatSper, defining a specific SIRT1-driven signaling module [2]. Compared to broad-spectrum deacetylase inhibitors or less characterized SIRT1 activators, YK-3-237 provides a clean, quantitative readout of SIRT1 activity in reproductive biology, supporting its use in developing improved sperm capacitation media and in studies of male infertility.

Comparative Mechanistic Studies of Dual SIRT1 Activation and Tubulin Polymerization Inhibition

YK-3-237's unique dual activity profile—SIRT1 activation coupled with moderate tubulin polymerization inhibition (IC₅₀ = 31 μM)—makes it an ideal probe for dissecting the interplay between deacetylase signaling and cytoskeletal dynamics [3]. In experiments where both pathways may contribute to an observed phenotype (e.g., cell cycle arrest, apoptosis), YK-3-237 allows researchers to titrate the contribution of tubulin binding (which occurs at higher concentrations) versus SIRT1-dependent effects (which predominate at submicromolar concentrations). This is not possible with pure microtubule inhibitors like colchicine or combretastatin A4, nor with pure SIRT1 activators like SRT2104, thereby justifying the procurement of YK-3-237 for pathway deconvolution studies.

High-Throughput Screening and Long-Term Cell-Based Assays Requiring Stable Compound Stocks

YK-3-237's high DMSO solubility (74 mg/mL) and long-term solid-state stability (≥4 years at -20°C) make it particularly well-suited for high-throughput screening (HTS) campaigns and longitudinal in vitro studies . The ability to prepare highly concentrated stock solutions minimizes the volume of DMSO introduced into assay wells, reducing solvent artifacts. Furthermore, the compound's stability ensures batch-to-batch consistency over extended project timelines, a critical factor for reproducible large-scale screens or chronic treatment paradigms. This practical advantage distinguishes YK-3-237 from less stable SIRT1 activators like resveratrol, which require more frequent procurement and careful handling to avoid degradation.

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